molecular formula C15H21NO4 B3880688 METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE

METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE

Cat. No.: B3880688
M. Wt: 279.33 g/mol
InChI Key: AKRXFMFKOIECJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a phenyl group, an isopropyl group, and a methyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted aldehyde with an isopropylamine derivative, followed by cyclization with a suitable reagent to form the oxazolidine ring. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE: shares similarities with other oxazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 5-hydroxy-5-methyl-2-phenyl-3-propan-2-yl-1,2-oxazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(2)13-12(14(17)19-4)15(3,18)20-16(13)11-8-6-5-7-9-11/h5-10,12-13,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXFMFKOIECJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(ON1C2=CC=CC=C2)(C)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE
Reactant of Route 3
METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE
Reactant of Route 4
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METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-HYDROXY-3-ISOPROPYL-5-METHYL-2-PHENYL-1,2-OXAZOLIDINE-4-CARBOXYLATE

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